2,10-Epoxypinane
Overview
Description
2,10-Epoxypinane is a clear, colorless liquid with an herbal type odor . It is a useful research chemical and has been used as a fragrance agent .
Synthesis Analysis
The synthesis of 2,10-Epoxypinane can be achieved through the epoxidation of α-pinene . A highly effective catalytic method involves using potassium peroxomonosulfate (Oxone) as an oxidant and acetone as a catalyst . The procedure involves stirring the substrate, NaHCO3, and acetone at 0°C, with the dropwise addition of an aqueous solution of Oxone . The yield of 2,10-Epoxypinane can reach up to 85.4% .
Molecular Structure Analysis
The molecular formula of 2,10-Epoxypinane is C10H16O . The molecular weight is 152.233 Da . The structure of 2,10-Epoxypinane was characterized by data of infrared spectrum, GC-MS spectrum, and 1H NMR spectrum .
Chemical Reactions Analysis
The primary chemical reaction involving 2,10-Epoxypinane is its formation from the epoxidation of α-pinene . The reaction exhibits good chemical selectivity and produces few byproducts .
Physical And Chemical Properties Analysis
2,10-Epoxypinane is a clear, colorless liquid . It has a density of 1.0±0.1 g/cm3 , a boiling point of 202.1±0.0 °C at 760 mmHg , and a flash point of 54.4±15.3 °C .
Scientific Research Applications
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Application in Green Chemistry
- Field : Green Chemistry
- Summary : 2,3-Epoxypinane, a derivative of alpha-pinene, has significant economic value. It is used in the epoxidation of alpha-pinene, a process catalyzed by Salen transition metal complexes .
- Methods : A heterogeneous microcrystalline cellulosic Salen complex is developed using a facile method. This complex displays superior catalytic activities in the epoxidation of alpha-pinene .
- Results : The catalyst maintains excellent catalytic activity and selectivity after being used six times when using O2 and the co-oxidant .
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Application in Catalytic Epoxidation
- Field : Catalytic Chemistry
- Summary : 2,10-Epoxypinane can be synthesized from β-pinene using potassium peroxomonosulfate (Oxone) as an oxidant and acetone as a catalyst .
- Methods : The structure of 2,10-epoxypinane was characterized by data of infrared spectrum, GC-MS spectrum, and 1H NMR spectrum .
- Results : The paper does not provide specific results or outcomes .
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Application in Synthesis of Epoxypinane
- Field : Organic Chemistry
- Summary : 2,3-Epoxypinane is the main product of the epoxidation of alpha-pinene .
- Methods : The process involves the use of silicotungstic acid and peracetic acid. The reaction time is 2.5 hours .
- Results : Under optimum conditions, the yield of 2,3-epoxypinane reached 90.30% .
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Application in Consumer Electronics
- Field : Consumer Electronics
- Summary : A highly effective catalytic method for the epoxidation of β-pinene to 2,10-epoxypinane using potassium peroxomonosulfate (Oxone) as an oxidant and acetone as a catalyst has been described .
- Methods : The structure of 2,10-epoxypinane was characterized by data of infrared spectrum, GC-MS spectrum, and 1H NMR spectrum .
- Results : The paper does not provide specific results or outcomes .
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Application in Fragrance Industry
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Application in Synthesis of Epoxypinane
- Field : Organic Chemistry
- Summary : 2,3-Epoxypinane is the main product of the epoxidation of alpha-pinene .
- Methods : The process involves the use of silicotungstic acid and peracetic acid. The reaction time is 2.5 hours .
- Results : Under optimum conditions, the yield of 2,3-epoxypinane reached 90.30% .
-
Application in Green Chemistry
- Field : Green Chemistry
- Summary : 2,3-Epoxypinane, a derivative of alpha-pinene, has significant economic value. It is used in the epoxidation of alpha-pinene, a process catalyzed by Salen transition metal complexes .
- Methods : A heterogeneous microcrystalline cellulosic Salen complex is developed using a facile method. This complex displays superior catalytic activities in the epoxidation of alpha-pinene .
- Results : The catalyst maintains excellent catalytic activity and selectivity after being used six times when using O2 and the co-oxidant .
-
Application in Consumer Electronics
- Field : Consumer Electronics
- Summary : A highly effective catalytic method for the epoxidation of β-pinene to 2,10-epoxypinane using potassium peroxomonosulfate (Oxone) as an oxidant and acetone as a catalyst has been described .
- Methods : The structure of 2,10-epoxypinane was characterized by data of infrared spectrum, GC-MS spectrum, and 1H NMR spectrum .
- Results : The paper does not provide specific results or outcomes .
-
Application in Fragrance Industry
Safety And Hazards
2,10-Epoxypinane may cause eye irritation, chemical conjunctivitis, corneal damage, skin irritation, dermatitis, and cyanosis of the extremities . Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . It is classified as having acute toxicity (Inhalation) Category 3 .
properties
IUPAC Name |
6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)7-3-4-10(6-11-10)8(9)5-7/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXAABAEPHHZPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C1C2)CO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863962 | |
Record name | Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,10-Epoxypinane | |
CAS RN |
6931-54-0 | |
Record name | β-Pinene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6931-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro(bicyclo(3.1.1)heptane-2,2'-oxirane), 6,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006931540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,10-epoxypinane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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